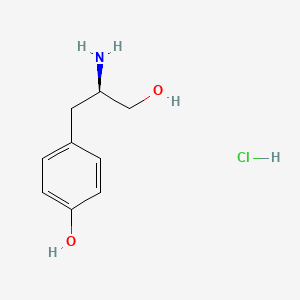

D-Tyrosinol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Tyrosinol hydrochloride is a laboratory chemical . It is also known as ®-$3-Amino-4-hydroxybenzenepropanol hydrochloride .

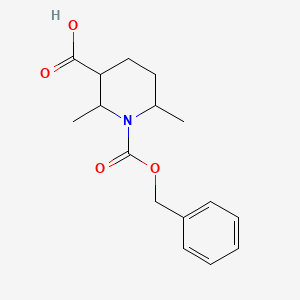

Molecular Structure Analysis

The molecular formula of this compound is C9H13NO2.ClH . The molecular weight is 203.67 . The SMILES string representation is Cl [H].N [C@@H] (CO)Cc1ccc (O)cc1 .Physical and Chemical Properties Analysis

This compound has a melting point of 161-165 °C (lit.) . It has an optical activity of [α]22/D +18°, c = 1 in H2O .Wissenschaftliche Forschungsanwendungen

Inhibition of Microbial Attachment

Anticancer Activity

Research has also demonstrated the anticancer potential of D-Tyrosinol hydrochloride derivatives, particularly in breast cancer treatment. D- and L-Tyrosinol-chlorambucil analogs were synthesized and showed significant in vitro anticancer activity against hormone-dependent and hormone-independent breast cancer cell lines. The study highlights the importance of the spacer chain length and the stereochemistry of the tyrosine moiety on the compounds' selectivity and efficacy (Descôteaux et al., 2010).

Biofilm Formation Inhibition

This compound has been identified as an effective inhibitor of biofilm formation, a property that is valuable in preventing biofouling and in medical devices to reduce infection risks. It disrupts biofilm formation stages, significantly reduces cell attachment, and affects the production of extracellular polymeric substances (EPS) in both Gram-positive and Gram-negative bacteria. The concentration of D-Tyrosinol plays a critical role in its biofilm inhibition efficacy, suggesting its potential application in biofouling control needs careful dosage control (Yu et al., 2016).

Tyrosine Metabolism Disorders

This compound and its implications have been studied in the context of disorders related to tyrosine metabolism. For instance, nitisinone, a drug that interrupts tyrosine metabolism, is discussed for its safety and efficacy in treating hereditary tyrosinemia type 1 (HT-1). It highlights the potential of D-Tyrosinol derivatives in managing diseases by influencing tyrosine pathways, although D-Tyrosinol itself is not directly mentioned, the research around tyrosine pathway disorders provides context for its potential applications (Lock et al., 2014).

Topical Delivery Systems

Studies on polymeric nanospheres incorporating tyrosine derivatives, such as D-Tyrosinol, for the topical delivery of active pharmaceutical ingredients demonstrate the compound's utility in enhancing drug delivery systems. These systems aim to improve the stability and efficacy of drugs, showing D-Tyrosinol's potential in pharmaceutical formulations (Ramezanli et al., 2017).

Safety and Hazards

D-Tyrosinol hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and handling it only in a well-ventilated area or outdoors .

Wirkmechanismus

Target of Action

D-Tyrosinol hydrochloride is a compound that has been identified to target the p38 Mitogen-Activated Protein Kinase (MAPK) pathway . The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation, and is involved in a variety of cellular processes, including cell differentiation, apoptosis, and autophagy .

Mode of Action

The interaction of this compound with its targets involves the activation of the p38 MAPK pathway . This activation leads to an increase in the phosphorylation of p38 MAPK and its downstream target protein, MAPKAPK2 . This phosphorylation event is a key step in the activation of the p38 MAPK pathway .

Biochemical Pathways

This compound affects the p38 MAPK pathway, leading to downstream effects on cellular processes . The activation of the p38 MAPK pathway by this compound can lead to changes in cell differentiation, apoptosis, and autophagy . These changes can have significant effects on the overall functioning of the cell .

Result of Action

The molecular and cellular effects of this compound’s action include the activation of the p38 MAPK pathway and the subsequent phosphorylation of p38 MAPK and MAPKAPK2 . This can lead to changes in cell differentiation, apoptosis, and autophagy . Furthermore, this compound has been shown to downregulate the expression of survivin, a protein that inhibits apoptosis and promotes cell proliferation .

Eigenschaften

IUPAC Name |

4-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGCRFWYSRUQTB-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CO)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40829-04-7 |

Source

|

| Record name | D-Tyrosinol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2591076.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2591078.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2591081.png)

![5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2591082.png)

![ethyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2591083.png)

![6-methoxy-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B2591091.png)